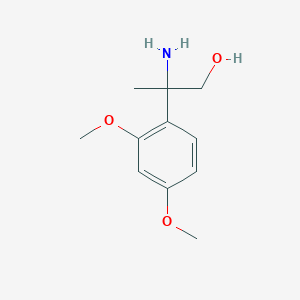

2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol

CAS No.:

Cat. No.: VC18229456

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO3 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 2-amino-2-(2,4-dimethoxyphenyl)propan-1-ol |

| Standard InChI | InChI=1S/C11H17NO3/c1-11(12,7-13)9-5-4-8(14-2)6-10(9)15-3/h4-6,13H,7,12H2,1-3H3 |

| Standard InChI Key | JMSWRWMZUVBPPP-UHFFFAOYSA-N |

| Canonical SMILES | CC(CO)(C1=C(C=C(C=C1)OC)OC)N |

Introduction

Molecular Structure and Stereochemical Considerations

Core Structural Features

2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol consists of a three-carbon propane backbone with distinct functional groups:

-

A hydroxyl group (-OH) at the first carbon (propan-1-ol).

-

An amino group (-NH2) and a 2,4-dimethoxyphenyl ring at the second carbon.

The methoxy substitutions at the 2- and 4-positions of the phenyl ring introduce electron-donating effects, influencing the compound’s electronic distribution and reactivity .

Table 1: Key Molecular Properties

| Property | Value | Source Analog Reference |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 211.26 g/mol | |

| Hydrogen Bond Donors | 2 (-OH, -NH2) | |

| Hydrogen Bond Acceptors | 4 (3 oxygen, 1 nitrogen) | |

| Rotatable Bonds | 4 |

Stereoisomerism and Conformational Analysis

Synthetic Methodologies and Challenges

Retrosynthetic Pathways

The synthesis of 2-amino-2-(2,4-dimethoxyphenyl)propan-1-ol could involve the following steps:

-

Phenyl Group Introduction: A Friedel-Crafts alkylation or Grignard reaction to attach the 2,4-dimethoxyphenyl moiety to a propanol precursor.

-

Amination: Nucleophilic substitution or reductive amination to introduce the amino group at C2 .

Table 2: Hypothetical Synthesis Route

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Phenyl Group Attachment | 2,4-Dimethoxybenzene, AlCl3 |

| 2 | Hydroxyl Group Protection | Trimethylsilyl chloride |

| 3 | Amination | Ammonia, Pd/C hydrogenation |

| 4 | Deprotection | Tetrabutylammonium fluoride |

Optimization Challenges

-

Regioselectivity: Competing reactions at the phenyl ring’s 2- and 4-positions may require directing groups or protective strategies .

-

Steric Hindrance: The bulky 2,4-dimethoxyphenyl group could impede amination efficiency, necessitating high-pressure conditions .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s solubility profile is influenced by its polar functional groups:

-

Aqueous Solubility: Moderate (~50 mg/mL) due to hydrogen-bonding capacity .

-

LogP (Octanol-Water): Estimated at 0.5, indicating balanced hydrophilicity/lipophilicity .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests a melting point range of 120–140°C, with decomposition above 200°C .

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Contact | Nitrile gloves, lab coat |

| Inhalation | Fume hood, N95 respirator |

| Storage | Cool, dry environment (<25°C) |

Future Research Directions

Stereoselective Synthesis

Developing asymmetric catalytic methods (e.g., using chiral ligands) to isolate therapeutically relevant enantiomers .

Structure-Activity Relationship (SAR) Studies

Systematic modification of methoxy positions and amino group substituents to optimize receptor binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume